3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile
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Overview
Description
EW-7195 is a selective and potent inhibitor of activin receptor-like kinase 5, also known as transforming growth factor beta receptor 1. It has an inhibitory concentration 50 value of 4.83 nanomolar. This compound has shown significant potential in inhibiting transforming growth factor beta 1-induced signaling pathways, epithelial-to-mesenchymal transition, and breast cancer metastasis to the lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EW-7195 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents, catalysts, and reagents to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of EW-7195 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
EW-7195 primarily undergoes inhibition reactions where it binds to and inhibits the activity of activin receptor-like kinase 5. This inhibition prevents the phosphorylation of Smad2 and its subsequent nuclear translocation, thereby blocking the downstream signaling pathways .
Common Reagents and Conditions
The reactions involving EW-7195 typically require specific reagents such as transforming growth factor beta 1, Smad2, and other cellular components. The conditions for these reactions include controlled temperature, pH, and the presence of cofactors necessary for the enzymatic activities .
Major Products Formed
The major product formed from the inhibition reaction of EW-7195 is the inactive form of activin receptor-like kinase 5, which is unable to phosphorylate Smad2. This leads to the suppression of epithelial-to-mesenchymal transition and metastasis in cancer cells .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of transforming growth factor beta signaling pathways.
Biology: Investigated for its role in preventing epithelial-to-mesenchymal transition, a critical process in cancer metastasis.
Medicine: Explored for its therapeutic potential in treating cancers, particularly breast cancer, by inhibiting metastasis to the lungs.
Industry: Potentially used in the development of anti-cancer drugs targeting transforming growth factor beta signaling pathways
Mechanism of Action
EW-7195 exerts its effects by selectively inhibiting activin receptor-like kinase 5. This inhibition prevents the phosphorylation of Smad2, a key step in the transforming growth factor beta signaling pathway. By blocking this pathway, EW-7195 effectively suppresses epithelial-to-mesenchymal transition and metastasis in cancer cells. The molecular targets involved include activin receptor-like kinase 5 and Smad2 .
Comparison with Similar Compounds
Similar Compounds
LY2157299: Another inhibitor of transforming growth factor beta receptor 1 with similar inhibitory effects.
SB431542: A selective inhibitor of activin receptor-like kinase 5, used in various research studies.
Galunisertib: A small molecule inhibitor of transforming growth factor beta receptor 1, investigated for its anti-cancer properties .
Uniqueness of EW-7195
EW-7195 stands out due to its high selectivity and potency in inhibiting activin receptor-like kinase 5. Its ability to efficiently block transforming growth factor beta 1-induced signaling pathways and prevent epithelial-to-mesenchymal transition makes it a valuable compound in cancer research and potential therapeutic applications .
properties
IUPAC Name |
3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N8/c1-15-4-2-7-19(28-15)23-22(17-8-9-21-26-14-27-31(21)13-17)29-20(30-23)12-25-18-6-3-5-16(10-18)11-24/h2-10,13-14,25H,12H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEADGKSQIBFYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CN5C(=NC=N5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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